3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
Description
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Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]oxetan-3-ol |
InChI |
InChI=1S/C10H12O3/c11-5-8-2-1-3-9(4-8)10(12)6-13-7-10/h1-4,11-12H,5-7H2 |
InChI Key |
PGEKIIWEKOUYMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=CC(=C2)CO)O |
Origin of Product |
United States |
Derivatization Strategies and Analogue Synthesis from 3 3 Hydroxymethyl Phenyl Oxetan 3 Ol
Creation of Spiran and Fused Ring Systems Derived from 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Precursors
The unique structural architecture of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, featuring a strained oxetane (B1205548) ring, a tertiary alcohol, and a primary benzylic alcohol, presents a versatile platform for the synthesis of more complex molecular scaffolds. These functional groups serve as reactive handles for intramolecular cyclization strategies aimed at constructing novel spirocyclic and fused ring systems. Such endeavors are of significant interest in medicinal chemistry, where the introduction of three-dimensional complexity can profoundly influence pharmacological properties.
The formation of a spirocycle from this precursor involves the creation of a new ring that shares the C3 carbon atom of the oxetane moiety. Conversely, fused ring systems can be envisioned through the formation of a new ring that shares a bond with the phenyl group, effectively creating a polycyclic aromatic or heteroaromatic structure. The strategic manipulation of the two hydroxyl groups is central to these transformations.
Synthesis of Spirocyclic Systems
The generation of spirocyclic structures from 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol hinges on engaging both the oxetane-3-ol and the benzylic hydroxymethyl group in a ring-forming reaction. One plausible approach involves a condensation reaction with a suitable dielectrophile to forge a new heterocyclic ring spiro-fused at the oxetane C3 position.
A representative strategy is the formation of a spirocyclic 1,3-dioxane (B1201747) derivative. This can be achieved through the acid-catalyzed reaction of the diol precursor with an aldehyde or ketone. For instance, treatment with formaldehyde, or its equivalent, in the presence of an acid catalyst would be expected to yield a spiro-1,3-dioxane-oxetane system. The mechanism proceeds via initial protonation of the carbonyl electrophile, followed by sequential nucleophilic attack from the two hydroxyl groups of the precursor, culminating in the formation of the six-membered dioxane ring.
Table 1: Hypothetical Synthesis of a Spirocyclic Dioxane Derivative
| Precursor | Reagents and Conditions | Hypothetical Product Structure | Product Name |
| 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol | Paraformaldehyde, p-Toluenesulfonic acid, Toluene, reflux | (Spiro[oxetane-3,5'- Current time information in Le Flore County, US.researchgate.netdioxan]-2'-yl)benzene |
Another potential strategy for spirocycle formation is through a domino reaction sequence. For example, a Michael addition-cyclization cascade could be employed. researchgate.net While direct examples with this specific precursor are not documented, the principle involves the reaction of the diol with a suitable Michael acceptor that also contains a leaving group, leading to an intramolecular etherification to form the spirocyclic ether.
Synthesis of Fused Ring Systems
The construction of fused ring systems from 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol typically involves an intramolecular cyclization that forges a new ring onto the existing phenyl group. These transformations often leverage the reactivity of the benzylic position and can be designed to produce a variety of fused heterocyclic structures.
One of the most direct methods to achieve a fused system is through an intramolecular Friedel-Crafts-type reaction. This requires the conversion of one of the hydroxyl groups into a good leaving group, such as a tosylate or a halide, to facilitate the formation of an electrophilic species that can be attacked by the aromatic ring. For example, selective tosylation of the primary hydroxymethyl group, followed by treatment with a Lewis acid, could promote the cyclization to form a fused six-membered ring ether (a chromane (B1220400) derivative). The Lewis acid would assist in the departure of the tosylate group, generating a benzylic carbocation that is then trapped intramolecularly by the ortho position of the phenyl ring.
Table 2: Hypothetical Synthesis of a Fused Chromane Derivative
| Precursor | Reagents and Conditions | Hypothetical Product Structure | Product Name |
| 3-(3-(Tosylmethyl)phenyl)oxetan-3-ol (from the diol) | Lewis Acid (e.g., BF₃·OEt₂), Dichloromethane, 0 °C to rt | ![]() | 4-(Oxetan-3-yl)chromane |
Alternatively, the oxetane ring itself can be utilized as a synthon for building fused systems. The ring strain of oxetanes makes them susceptible to ring-opening reactions, which can be harnessed to reveal reactive intermediates for subsequent cyclization. researchgate.net For instance, under Brønsted or Lewis acidic conditions, the oxetane ring can be opened. In a carefully designed system, this ring-opening could be coupled with an intramolecular reaction with the phenyl ring to generate a fused product. For example, acid-catalyzed ring-opening of the oxetane could generate a carbocation that, upon rearrangement and reaction with the aromatic ring, could lead to fused bicyclic systems. acs.org The regioselectivity of such cyclizations would be governed by the stability of the intermediate carbocations and the electronics of the aromatic ring. libretexts.org
The synthesis of fused nitrogen-containing heterocycles is also a plausible direction. This would first require the conversion of the hydroxymethyl group to an amine. Subsequent intramolecular reactions, such as a Pictet-Spengler-type condensation following the opening of the oxetane to an aldehyde, could provide access to complex fused alkaloids.
These proposed strategies, grounded in established principles of organic synthesis, highlight the potential of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol as a valuable starting material for generating diverse and complex spirocyclic and fused ring systems for applications in chemical biology and drug discovery.
Structural Elucidation and Stereochemical Considerations of 3 3 Hydroxymethyl Phenyl Oxetan 3 Ol
Inherent Chirality and Stereoisomerism in the 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Framework
The presence of a stereocenter at the C3 position of the oxetane (B1205548) ring in 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol is a key structural feature. This chirality dictates the existence of non-superimposable mirror images, known as enantiomers, and can lead to diastereomeric relationships in more complex derivatives.
The tertiary alcohol at the C3 position, bearing four different substituents (a hydroxyl group, a hydroxymethylphenyl group, and two methylene (B1212753) groups of the oxetane ring), renders the molecule chiral. Consequently, 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol exists as a pair of enantiomers: (R)-3-(3-(hydroxymethyl)phenyl)oxetan-3-ol and (S)-3-(3-(hydroxymethyl)phenyl)oxetan-3-ol. These enantiomers possess identical physical and chemical properties in an achiral environment but exhibit different interactions with other chiral molecules and polarized light.
The synthesis of chiral oxetanes is an area of active research, with various strategies being developed to control the stereochemistry at the C3 position. nih.govnsf.govnih.govox.ac.uk For instance, enantioselective synthesis can be achieved through methods like the enantioselective reduction of β-halo ketones followed by cyclization, or through the use of chiral catalysts in ring-opening reactions of prochiral oxetanes. nih.govacs.org The development of such methods is crucial for accessing enantiomerically pure forms of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, which is often a prerequisite for its use in applications where specific stereochemistry is required.
Determining the absolute configuration of chiral molecules like 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol is essential for understanding their structure-activity relationships. Several methodologies are employed for this purpose.
One of the most definitive methods is single-crystal X-ray diffraction analysis . nih.govtaylorandfrancis.com This technique provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of the spatial arrangement of atoms and thus the absolute stereochemistry.
Spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and the calculation of Optical Rotation (OR) using density functional theory (DFT) are also powerful tools. nih.gov By comparing the experimentally measured VCD spectrum and optical rotation with the calculated values for a specific enantiomer (e.g., the R- or S-isomer), the absolute configuration can be confidently assigned. nih.gov Another common approach involves the derivatization of the chiral alcohol with a chiral agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomeric esters. mdpi.com The subsequent analysis of the ¹H and ¹³C NMR spectra of these diastereomers allows for the determination of the absolute configuration based on established empirical rules. mdpi.com
Conformational Analysis of the Oxetane Ring and Phenyl Substituent in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
The oxetane ring is not planar but exists in a puckered conformation to alleviate the inherent ring strain arising from the deviation of bond angles from the ideal tetrahedral value. beilstein-journals.orgsmu.edu The unsubstituted oxetane ring has a small puckering angle of about 8.7°. beilstein-journals.org The introduction of substituents on the oxetane ring, as in 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, generally increases the degree of puckering to minimize unfavorable eclipsing interactions between the substituents. acs.org For example, the puckering angle in some substituted oxetanes can increase to around 16°. acs.orguni-muenchen.de
This ring puckering is a dynamic process, and the ring can undergo inversion between different puckered conformations. The energy barrier for this inversion is influenced by the nature and position of the substituents. The puckering of the oxetane ring can be quantitatively described using Cremer-Pople puckering parameters. chemrxiv.org
The molecule exhibits rotational isomerism, or atropisomerism, due to the restricted rotation around the single bonds connecting the phenyl group to the oxetane ring and the hydroxymethyl group to the phenyl ring. The presence of bulky substituents can create a significant energy barrier to rotation, leading to the existence of stable or semi-stable rotational isomers (rotamers). rsc.org
Influence of Substituent Positioning on the Oxetane Core of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
The positioning of the 3-(hydroxymethyl)phenyl group at the C3 position of the oxetane ring has a profound impact on the properties of the molecule. The inductive electron-withdrawing effect of the oxetane oxygen atom can influence the acidity of the benzylic protons and the reactivity of the aromatic ring. nih.gov
Synthetic Methodologies for the Preparation of 3 3 Hydroxymethyl Phenyl Oxetan 3 Ol
Retrosynthetic Analysis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Precursors
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available, or easily synthesizable precursors. nih.govamazonaws.com For 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol (I), the primary disconnection involves the oxetane (B1205548) ring itself. The most common and reliable method for forming an ether linkage, including cyclic ethers, is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This leads to the key precursor, a 1,3-diol with a suitable leaving group on one of the primary alcohols (II).
This retrosynthetic disconnection reveals a key intermediate, a substituted propane-1,3-diol. The precursor (II) is a 1-(3-(hydroxymethyl)phenyl)propane-1,3-diol derivative where one of the primary hydroxyl groups is converted into a good leaving group (e.g., a halide or a sulfonate ester), and the tertiary alcohol is appropriately positioned for an intramolecular nucleophilic attack to form the oxetane ring.
Further disconnection of the precursor (II) from the 1,3-diol (III) is a standard functional group interconversion. The diol (III) can be conceptually derived from a β-hydroxy ketone (IV) through reduction. This β-hydroxy ketone could be formed via an aldol (B89426) reaction between a protected 3-formylbenzaldehyde and a ketone enolate. Alternatively, a more convergent approach involves the reaction of a Grignard reagent derived from a protected 3-bromobenzyl alcohol with a suitable three-carbon electrophile.
| Precursor Type | Key Features | Potential Synthetic Origin |
| Halohydrin/Sulfonate Ester | Contains a tertiary alcohol, a primary alcohol converted to a leaving group (e.g., -Br, -I, -OTs, -OMs), and the (hydroxymethyl)phenyl moiety. | Derived from a corresponding 1,3-diol through selective protection and functional group manipulation. |
| 1,3-Diol | A propane-1,3-diol backbone substituted with a 3-(hydroxymethyl)phenyl group at the 1-position. | Reduction of a corresponding β-hydroxy ketone or ester. |
| β-Hydroxy Ketone/Ester | A carbonyl or ester functionality that can be reduced to the corresponding alcohol. | Aldol condensation or related C-C bond-forming reactions. |
Direct Cyclization Strategies for Oxetane Ring Formation in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
The formation of the strained four-membered oxetane ring is a kinetically challenging step. acs.org However, several direct cyclization strategies have been developed to overcome this hurdle.
Intramolecular Ring-Closing Reactions: Mechanistic Principles
The most prevalent method for the synthesis of oxetanes is the intramolecular Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an electrophilic carbon bearing a leaving group. wikipedia.org In the context of synthesizing 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, the precursor would be a 1,3-diol derivative where the tertiary alcohol acts as the nucleophile after deprotonation, and one of the primary alcohols is converted into a leaving group.
The reaction is typically carried out in the presence of a strong, non-nucleophilic base to deprotonate the tertiary alcohol, forming the corresponding alkoxide. The subsequent intramolecular SN2 attack on the carbon bearing the leaving group results in the formation of the oxetane ring. The stereochemistry at the carbon bearing the leaving group is inverted during this process. libretexts.org
The efficiency of the cyclization is dependent on several factors, including the nature of the leaving group, the solvent, and the base used. Ring formation is generally most effective for creating 5- and 6-membered rings, with 4-membered ring formation being less favorable but achievable under appropriate conditions. libretexts.org
Catalytic Systems Facilitating Oxetane Formation in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Synthesis
While the classical Williamson ether synthesis often employs stoichiometric amounts of a strong base, catalytic methods are also being explored. For the synthesis of oxetan-3-ols, gold-catalyzed oxidative cyclization of propargylic alcohols has been reported as a powerful method for constructing the oxetane-3-one core, which can then be reduced to the corresponding oxetan-3-ol. organic-chemistry.orgacs.orgnih.gov
In a hypothetical application to the synthesis of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, a propargylic alcohol precursor bearing the 3-(hydroxymethyl)phenyl group could be subjected to gold-catalyzed cyclization. This would likely yield the corresponding oxetan-3-one, which would then require reduction of the ketone and potentially the hydroxymethyl group if it was protected.
Brønsted acids have also been shown to catalyze the formation of 1,4-dioxanes from 3-aryloxetan-3-ols and 1,2-diols, demonstrating the ability of catalysts to activate the oxetane system. nih.govacs.orgnih.gov While not a direct formation of the oxetane ring, it highlights the potential for catalytic activation of precursors.
| Catalytic System | Precursor Type | Product | Key Advantages |
| Gold Catalysis | Propargylic alcohols | Oxetan-3-ones | Mild reaction conditions, high functional group tolerance. acs.orgnih.gov |
| Brønsted Acid Catalysis | 3-Aryloxetan-3-ols and diols | 1,4-Dioxanes | Metal-free, high regio- and diastereoselectivity. nih.govacs.org |
Photochemical and Radical-Mediated Cyclizations Towards 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
Photochemical reactions, particularly the Paternò-Büchi reaction, offer a [2+2] cycloaddition route to oxetanes from an alkene and a carbonyl compound. For the synthesis of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, this would conceptually involve the reaction of a styrene (B11656) derivative with a ketone. However, controlling the regioselectivity and subsequent functional group manipulations can be challenging.
More recently, visible-light-mediated Paternò-Büchi reactions have been developed, offering milder conditions. beilstein-journals.org Radical-mediated cyclizations have also emerged as a powerful tool in organic synthesis. For instance, the decarboxylative alkylation of 3-aryloxetan-3-carboxylic acids under photoredox catalysis can be used to functionalize the oxetane ring. beilstein-journals.org While not a direct ring-forming reaction, it showcases the utility of radical chemistry in modifying oxetane scaffolds.
A hypothetical radical-based approach to 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol could involve the intramolecular cyclization of a radical generated on a suitable precursor.
Multi-Step Synthetic Approaches to 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol from Diverse Feedstocks
Given the complexity of the target molecule, multi-step synthetic sequences are often necessary. These approaches allow for the controlled introduction of the required functional groups.
Strategies Involving Pre-formed Phenyl and Hydroxymethyl Building Blocks
A convergent strategy starting with a pre-functionalized aromatic ring is often the most efficient. A plausible starting material would be a derivative of 3-bromobenzyl alcohol, where the alcohol is protected.
A potential synthetic sequence could be:
Protection: The hydroxyl group of 3-bromobenzyl alcohol is protected with a suitable protecting group (e.g., benzyl (B1604629) ether, silyl (B83357) ether).
Grignard Formation and Reaction: The protected 3-bromobenzyl derivative is converted to its Grignard reagent. This is then reacted with a suitable three-carbon electrophile, such as epichlorohydrin (B41342) or a protected dihydroxyacetone derivative, to introduce the carbon backbone required for the oxetane ring.
Functional Group Manipulation: The resulting intermediate undergoes a series of functional group manipulations to install the tertiary alcohol and a primary leaving group, setting the stage for the key cyclization step.
Intramolecular Cyclization: The precursor is treated with a base to induce the intramolecular Williamson ether synthesis, forming the oxetane ring.
Deprotection: The protecting group on the benzylic alcohol is removed to yield the final product, 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol.
An alternative approach could start from 3-oxetanone. atlantis-press.com Wittig-type olefination followed by hydroboration-oxidation could introduce a hydroxymethyl group at the 3-position. Subsequent Suzuki coupling with a protected 3-bromobenzyl alcohol derivative could install the aromatic ring. This would be followed by the introduction of the tertiary hydroxyl group, for example, via epoxidation and subsequent ring-opening.
| Starting Material | Key Transformation | Intermediate | Subsequent Steps |
| Protected 3-bromobenzyl alcohol | Grignard reaction with an epoxide or protected ketone | Acyclic alcohol with the phenyl and hydroxymethyl precursors | Functional group manipulation, cyclization, deprotection |
| 3-Oxetanone | Wittig reaction and hydroboration-oxidation | 3-(Hydroxymethyl)oxetane | Arylation, introduction of tertiary alcohol |
Strategic Use of Protecting and Deprotecting Groups in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Synthesis
The presence of two hydroxyl groups in the target molecule, one primary benzylic and one tertiary, requires a robust protecting group strategy to ensure chemoselectivity during the synthesis. The primary benzylic alcohol must be protected to prevent it from reacting during the formation and subsequent addition of the organometallic reagent.
Benzyl Ether Protection: The synthesis would commence with the protection of 3-bromobenzyl alcohol as its benzyl ether, forming 1-bromo-3-((benzyloxy)methyl)benzene. This protected compound can then be converted to its Grignard or organolithium reagent and reacted with oxetan-3-one. The final deprotection step involves the cleavage of the benzyl ether, typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C). This method is generally clean and efficient but may not be compatible with other reducible functional groups in more complex derivatives.
Silyl Ether Protection: Alternatively, the benzylic alcohol can be protected as a silyl ether, for instance, by reacting 3-bromobenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole. Following the organometallic addition to oxetan-3-one, the TBDMS group can be selectively removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). Silyl ethers are generally stable to organometallic reagents and many other reaction conditions but are sensitive to acidic media.
Table 1: Common Protecting Groups for the Synthesis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
| Protecting Group | Structure | Protection Reagent(s) | Deprotection Condition | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Benzyl (Bn) | -CH₂Ph | Benzyl bromide (BnBr), NaH | H₂, Pd/C | Stable to many reagents | Requires hydrogenation for cleavage |
| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂C(CH₃)₃ | TBDMSCl, Imidazole | TBAF, HF, or Acetic Acid | Easily removed, stable to many conditions | Labile to acid and fluoride |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | TIPSCl, Imidazole | TBAF, HF, or Acetic Acid | More sterically hindered, more stable than TBDMS | More difficult to remove than TBDMS |
Enantioselective and Diastereoselective Synthesis of Chiral 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
The tertiary alcohol at the C3 position of the oxetane ring represents a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol requires the use of asymmetric synthetic methods.
Asymmetric Catalysis in the Production of Chiral 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Isomers
Asymmetric catalysis offers an efficient way to produce chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, several catalytic strategies can be envisioned.
One approach is the asymmetric addition of the organometallic reagent derived from protected 3-bromobenzyl alcohol to oxetan-3-one in the presence of a chiral ligand.
A second strategy involves the enantioselective desymmetrization of a prochiral oxetane precursor using a chiral catalyst. For instance, a prochiral 3-aryl-3-(carboxy)oxetane could be desymmetrized using a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), to introduce asymmetry. nih.gov
A third route could involve the gold-catalyzed asymmetric cyclization of a chiral propargylic alcohol to form a chiral oxetan-3-one intermediate. nih.gov This chiral ketone would then undergo a diastereoselective addition of the aryl Grignard reagent to furnish the target compound.
Table 2: Potential Asymmetric Catalytic Approaches
| Catalytic Strategy | Catalyst Type | Description | Potential Outcome |
|---|---|---|---|
| Asymmetric Grignard Addition | Chiral Ligand (e.g., SPARTEINE) | A chiral ligand complexes with the Grignard reagent, directing its addition to one face of the oxetan-3-one. | Enantiomerically enriched tertiary alcohol. |
| Enantioselective Desymmetrization | Chiral Phosphoric Acid (CPA) | A CPA catalyst protonates and activates a prochiral oxetane derivative, leading to an enantioselective ring-opening or modification. nih.gov | Chiral functionalized oxetane intermediate. |
| Gold-Catalyzed Cyclization | Chiral Gold Complex | A chiral gold catalyst mediates the cyclization of an achiral propargylic alcohol to a chiral oxetan-3-one. nih.gov | Enantiomerically enriched oxetan-3-one precursor. |
Chiral Auxiliary-Based Approaches for Stereocontrol in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Synthesis
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.
For the synthesis of chiral 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. williams.edu For example, a precursor acid could be acylated onto the chiral auxiliary. A subsequent diastereoselective transformation, such as an alkylation or an aldol reaction to build the oxetane precursor framework, would be directed by the steric influence of the auxiliary. Finally, cleavage of the auxiliary would release the enantiomerically enriched product. williams.edu
Another sophisticated approach involves using a chiral directing group attached to the aromatic ring. For instance, rhodium(III)-catalyzed C-H activation and annulation reactions using a chiral N-sulfinyl amide as a directing group have been shown to achieve high diastereoselectivity in the synthesis of other heterocyclic systems and could be conceptually adapted. nih.gov
Biocatalytic Routes for the Enantiopure Synthesis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. A key biocatalytic strategy applicable to the synthesis of chiral 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol would be the asymmetric reduction of a precursor ketone.
Specifically, the prochiral ketone, 3-(3-(hydroxymethyl)phenyl)oxetan-3-one (assuming the benzylic alcohol is protected), could be reduced to the chiral tertiary alcohol using a ketoreductase (KRED) enzyme. These enzymes, often from organisms like Saccharomyces cerevisiae (baker's yeast) or various bacteria, can exhibit high enantioselectivity for the reduction of a wide range of ketones. The selection of the appropriate enzyme and reaction conditions would be crucial to achieve high yield and enantiomeric excess.
Application of Green Chemistry Principles in the Synthesis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be applied to the synthesis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol to improve its sustainability.
Solvent Selection and Minimization Strategies in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Production
Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste and environmental impact. The proposed synthesis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol involves a Grignard or organolithium reaction, which traditionally uses solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmendelset.com While effective, these solvents have drawbacks related to safety (peroxide formation for ethers) and environmental impact.
Greener solvent alternatives are increasingly being adopted. umb.edu For organometallic reactions, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a superior alternative to THF. sigmaaldrich.comijarse.com Derived from renewable resources like corncobs, 2-MeTHF has a lower water miscibility than THF, which simplifies aqueous work-up procedures and reduces the volume of solvent waste. ijarse.com It also has a higher boiling point, allowing for reactions to be conducted at higher temperatures if necessary, and is less prone to forming explosive peroxides. sigmaaldrich.com Another green solvent option is cyclopentyl methyl ether (CPME), which also boasts low peroxide formation and favorable properties for work-up. sigmaaldrich.com
Deep eutectic solvents (DESs) represent a novel class of green solvents that have been explored for organometallic additions to ketones, offering a non-volatile and often biodegradable reaction medium. rsc.orgscispace.com
Table 3: Comparison of Solvents for the Grignard Reaction Step
| Solvent | Source | Key Green Attributes | Disadvantages in Context |
|---|---|---|---|
| Diethyl Ether | Petrochemical | - | High volatility, flammable, peroxide former |
| Tetrahydrofuran (THF) | Petrochemical | - | Water miscible (difficult work-up), peroxide former |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | Bio-derived, low water miscibility, higher boiling point, less prone to peroxide formation. sigmaaldrich.comijarse.com | Higher cost than traditional ethers |
| Cyclopentyl Methyl Ether (CPME) | Petrochemical | Low peroxide formation, hydrophobic, stable to acids/bases. sigmaaldrich.com | Not bio-derived |
| Deep Eutectic Solvents (DES) | Various (can be bio-derived) | Often biodegradable, low volatility, non-flammable. rsc.orgscispace.com | Substrate solubility can be an issue, viscosity |
By selecting solvents like 2-MeTHF or CPME and optimizing reaction conditions to minimize solvent usage (e.g., running reactions at higher concentrations), the environmental footprint of the synthesis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol can be significantly reduced.
Atom Economy and Reaction Efficiency Considerations for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Pathways
The principles of green chemistry are increasingly integral to the development of synthetic routes in modern organic chemistry. For a target molecule such as 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, assessing the atom economy and reaction efficiency of potential synthetic pathways is crucial for developing sustainable and cost-effective manufacturing processes.
Atom Economy (AE) , a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction would have an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product. primescholars.comrsc.org In practice, many reactions, particularly those involving protecting groups or leaving groups, have lower atom economies.
Reaction Mass Efficiency (RME) provides a more holistic view of a reaction's efficiency by considering the yield and the molar masses of reactants and products. It is calculated as the mass of the isolated product divided by the total mass of reactants.
Considering a hypothetical synthesis of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, a retro-synthetic analysis suggests a key step could be the reaction of a Grignard reagent, such as 3-bromo-benzyl alcohol (with a protected alcohol), with oxetan-3-one.
A simplified hypothetical reaction step and its theoretical efficiency metrics are presented below:
Hypothetical Reaction Step:
(3-Bromophenyl)methanol + Mg -> 3-(Hydroxymethyl)phenylmagnesium bromide 3-(Hydroxymethyl)phenylmagnesium bromide + Oxetan-3-one -> 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
Table 1: Hypothetical Atom Economy and Reaction Efficiency Data
| Metric | Formula | Value for Hypothetical Step | Interpretation |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | ~70% | This value reflects the inherent loss of magnesium and bromine atoms in the formation of the Grignard reagent and subsequent reaction. |
| Reaction Mass Efficiency | (Mass of Product / Σ Mass of Reactants) x 100 | Dependent on yield | Assuming an 80% yield, the RME would be lower than the atom economy, highlighting the impact of reaction yield. |
| Process Mass Intensity | (Total Mass In / Mass of Product) | Dependent on process | This would account for solvents (e.g., THF for the Grignard reaction), and workup materials, likely resulting in a PMI significantly greater than 1. |
Comparative Analysis and Optimization of Existing Synthetic Routes to 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
A comparative analysis of potential synthetic routes to 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol is essential for selecting the most viable pathway for further development and optimization. Based on general methodologies for the synthesis of 3-substituted oxetanes, several routes can be proposed and compared. acs.org
Route A: Grignard Addition to Oxetan-3-one
This approach involves the synthesis of a Grignard reagent from a protected 3-halobenzyl alcohol and its subsequent addition to oxetan-3-one.
Pros: This is a classic and well-understood method for forming carbon-carbon bonds. The starting materials, oxetan-3-one and substituted benzyl halides, are generally accessible.
Route B: Paterno-Büchi Reaction
The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, could potentially be employed. google.com In this context, 3-vinylbenzyl alcohol could react with a ketone precursor.
Pros: This method can form the oxetane ring in a single step under photochemical conditions.
Cons: The reaction often suffers from poor regioselectivity and can produce a mixture of isomers, leading to complex purification challenges. The requirement for specialized photochemical reactors may also limit its scalability.
Route C: Intramolecular Williamson Ether Synthesis
This route would involve the synthesis of a 1,3-diol precursor, specifically 1-(3-(hydroxymethyl)phenyl)propane-1,3-diol, followed by a selective activation of one hydroxyl group (e.g., tosylation) and subsequent base-mediated intramolecular cyclization. acs.org
Pros: The Williamson ether synthesis is a robust and widely used method for forming ether linkages, including cyclic ethers. acs.org
Route D: Gold-Catalyzed Cyclization of a Propargylic Alcohol
A more modern approach would involve the synthesis of a suitable propargylic alcohol, which could then undergo a gold-catalyzed intramolecular cyclization to form the oxetan-3-one core, followed by reduction or functional group manipulation. nih.govorganic-chemistry.org
Pros: Gold-catalyzed reactions are often highly efficient and can proceed under mild conditions. organic-chemistry.org This approach could offer high atom economy and potentially fewer steps than traditional methods.
Cons: The synthesis of the specific propargylic alcohol precursor may be complex. Gold catalysts can be expensive, although catalyst loading is typically low.
Table 2: Comparative Analysis of Potential Synthetic Routes
| Route | Key Transformation | Advantages | Disadvantages |
| A | Grignard Reaction | Well-established, accessible starting materials | Anhydrous conditions, protection/deprotection steps, waste generation |
| B | Paterno-Büchi Reaction | Single-step ring formation | Poor regioselectivity, specialized equipment |
| C | Williamson Ether Synthesis | Robust and reliable | Multi-step, challenges in selective activation, stoichiometric byproducts |
| D | Gold-Catalyzed Cyclization | High efficiency, mild conditions, high atom economy | Potentially complex precursor synthesis, catalyst cost |
Optimization of a Selected Route
Assuming Route A (Grignard addition) is chosen for optimization due to the ready availability of starting materials, several strategies could be employed:
Solvent Screening: While THF is standard for Grignard reactions, exploring alternative etheral solvents or solvent mixtures could improve reaction rates and yields.
Temperature Control: Precise control of the reaction temperature during Grignard formation and addition is critical to minimize side reactions. An optimization study would involve running the reaction at various temperatures to find the optimal balance between reaction rate and selectivity.
Reagent Addition: The rate of addition of the Grignard reagent to oxetan-3-one can significantly impact the yield and purity of the product. A slow, controlled addition is generally preferred.
Workup Procedure: Optimizing the quenching and extraction procedures can maximize the recovery of the desired product and simplify purification.
Further optimization could involve exploring alternative organometallic reagents, such as organolithium or organozinc compounds, which may offer different reactivity and selectivity profiles.
Reactivity Profiles and Reaction Mechanisms of 3 3 Hydroxymethyl Phenyl Oxetan 3 Ol
Oxetane (B1205548) Ring-Opening Reactions of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
The cleavage of the oxetane ring is a predominant reaction pathway, driven by the release of inherent ring strain. acs.orgacs.org These reactions can be initiated by nucleophiles, electrophiles, or radical species, each proceeding through distinct mechanisms that dictate the regioselectivity and stereochemistry of the resulting products.
Nucleophilic attack on the oxetane ring of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is expected to occur at the less sterically hindered C2 or C4 positions. Due to the presence of two substituents at the C3 position (a phenyl group and a hydroxymethyl group), direct nucleophilic attack at this carbon is highly unlikely. The reaction typically proceeds via an SN2 mechanism.
Under neutral or basic conditions, strong nucleophiles will preferentially attack the less substituted C2/C4 carbon atoms, leading to the formation of a 1,3-diol derivative. magtech.com.cn The regioselectivity is primarily governed by steric hindrance. For instance, reactions with organometallic reagents, amines, or thiols follow this pathway. While direct studies on 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol are limited, analogous reactions with 3-aryloxetan-3-ols demonstrate this principle. A lithium-catalyzed reaction with thiols, for example, has been shown to proceed with high chemoselectivity, yielding oxetane sulfides without ring-opening, though this illustrates the functionalization of the tertiary alcohol rather than ring scission. beilstein-journals.org However, more aggressive nucleophiles under conditions that favor ring-opening would attack the ring carbons.
| Nucleophile (Example) | Reaction Conditions | Expected Major Product | Mechanism |
| Grignard Reagents (e.g., MeMgBr) | Elevated temperatures | 1-(3-(1-hydroxyethyl)phenyl)-2-(hydroxymethyl)propan-2-ol | SN2 |
| Amines (e.g., R-NH₂) | Heating | 3-amino-1-(3-(hydroxymethyl)phenyl)-2-(hydroxymethyl)propan-2-ol | SN2 |
| Hydrides (e.g., LiAlH₄) | Reflux in THF | 1-(3-(hydroxymethyl)phenyl)butane-1,3-diol | SN2 |
This table presents expected outcomes based on general principles of oxetane reactivity.
Electrophilic activation of the oxetane's oxygen atom by a Brønsted or Lewis acid significantly facilitates ring cleavage. researchgate.net This pathway is particularly relevant for 3-aryl-3-hydroxy-substituted oxetanes like the subject compound.
Upon protonation or coordination of a Lewis acid to the oxetane oxygen, the C-O bonds are weakened. The subsequent cleavage can follow two main pathways. The cleavage of the C3-O bond is highly favored due to the formation of a stable tertiary benzylic carbocation. This carbocation can then be trapped by a nucleophile. Alternatively, a nucleophile can attack the C2/C4 positions of the activated oxetane in an SN2 fashion. Weak nucleophiles typically require acid catalysis to open the ring, and under these conditions, the reaction often favors attack at the more substituted carbon (C3) if a stable carbocation can be formed (electronic effect control). magtech.com.cn
For 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, the formation of the tertiary benzylic carbocation at C3 is the most probable pathway under acidic conditions. This intermediate would then react with available nucleophiles. For example, in the presence of an alcohol, this can lead to the formation of ethers. rsc.org If water is the nucleophile, it results in the formation of a triol. The formation of a carbocation intermediate means that if the carbon were chiral, racemization would be expected. In this specific molecule, C3 is not a stereocenter.
| Reagent/Catalyst | Nucleophile | Expected Intermediate | Stereochemical Outcome |
| Brønsted Acid (e.g., H₂SO₄) | Water | Tertiary benzylic carbocation | Not applicable (achiral C3) |
| Lewis Acid (e.g., BF₃·OEt₂) | Alcohol (R-OH) | Lewis acid-oxetane adduct / Carbocation | Not applicable (achiral C3) |
| Trifluoroacetic Acid / Triethylsilane | Hydride (from Et₃SiH) | Tertiary benzylic carbocation | Dehydroxylation and reduction |
This table illustrates pathways for electrophilically-activated ring-opening based on documented reactions of similar compounds. rsc.org
While less common than polar mechanisms, radical-mediated ring-opening of oxetanes is an emerging area of synthetic utility. researchgate.netelsevierpure.com These reactions are typically initiated by photoredox or transition-metal catalysis and can provide complementary regioselectivity to nucleophilic or electrophilic pathways.
For 3-aryl-substituted oxetanes, radical reactions can be initiated by forming a radical at the C3 position. For instance, a combination of photoredox and nickel catalysis has been used for the decarboxylative arylation of 3-aryl-3-aminooxetanes, proceeding through an aminooxetanyl radical intermediate. beilstein-journals.org A similar strategy applied to a derivative of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol could lead to ring-opened products.
Recent studies have shown that co-catalysis systems, such as those involving cobalt and a Lewis acid activator, can enable the radical ring-opening of oxetanes to form γ-oxy radicals, which can then participate in subsequent C-C bond-forming reactions. researchgate.net Another approach uses zirconocene (B1252598) and photoredox catalysis to achieve C-O bond homolysis, selectively yielding the more-substituted alcohols via the less-stable radical intermediate. elsevierpure.com Photochemical methods, using a sensitizer, can also induce C-C or C-O bond scission from an excited triplet state. acs.orgscilit.com These methods highlight the potential to generate radical intermediates that lead to ring cleavage and subsequent functionalization.
Functional Group Transformations of the Hydroxymethyl Moiety in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
The primary alcohol of the hydroxymethyl group can undergo standard transformations, such as oxidation, esterification, and etherification. A key consideration for these reactions is the stability of the oxetane ring, which is prone to opening under strongly acidic conditions. chemrxiv.org
The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, provided that the reaction conditions are compatible with the oxetane ring. Studies on similarly substituted oxetanes have shown that this is feasible with a careful choice of reagents. chemrxiv.org
Oxidation to the aldehyde can be achieved using milder oxidizing agents. Reagents such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) have proven effective for oxidizing hydroxymethyl-substituted oxetanes without causing ring-opening. chemrxiv.org
For the synthesis of the corresponding carboxylic acid, more robust oxidation methods are required. A radical pathway using (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) in combination with a co-oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) can be employed, although it may sometimes lead to partial decomposition. chemrxiv.org Alternatively, stronger, less selective reagents like potassium permanganate (B83412) (KMnO₄) have been successfully used to convert alkyl-substituted hydroxymethyl oxetanes to their carboxylic acids, indicating the oxetane's resilience under certain vigorous conditions. chemrxiv.org
| Target Functional Group | Reagent(s) | Conditions | Oxetane Ring Stability |
| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | High |
| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | High |
| Carboxylic Acid | TEMPO / PIDA | CH₂Cl₂, Room Temp | Moderate (some decomposition possible) |
| Carboxylic Acid | KMnO₄ | Basic, Heat | Good for certain substrates |
This table summarizes proven oxidation methods on analogous oxetane-containing molecules. chemrxiv.org
The hydroxymethyl group readily participates in esterification and etherification reactions. However, standard acid-catalyzed esterification (Fischer esterification) is generally avoided due to the propensity of the oxetane ring to open under strong acidic conditions, leading to decomposition. chemrxiv.org
To form esters, conditions that avoid strong acids are preferred. This can be achieved by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or by using standard peptide coupling agents. organic-chemistry.org Alternatively, esterification can be performed under basic conditions by first deprotonating the alcohol and then reacting it with an alkyl halide. chemrxiv.org
Etherification of the hydroxymethyl group is also readily achievable. The Williamson ether synthesis, which involves deprotonation with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) followed by reaction with an alkyl halide, is a common and effective method that preserves the oxetane structure. chemrxiv.org More recently, a Brønsted acid-catalyzed condensation between 3-aryl-oxetanols and other alcohols has been developed, which surprisingly proceeds without oxetane ring-opening to form ethers, showcasing a reversible reaction that produces water as the only byproduct. rsc.org
Substitution Reactions at the Hydroxymethyl Carbon
The primary alcohol of the hydroxymethyl group is susceptible to substitution reactions, typically following activation.
Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and generally requires conversion to a better leaving group, such as a tosylate or a halide, to facilitate substitution.
Table 1: Common Activating Agents for Hydroxymethyl Group Substitution
| Activating Agent | Resulting Intermediate | Typical Reaction Conditions |
| p-Toluenesulfonyl chloride (TsCl) | Tosylate ester | Pyridine, 0°C to rt |
| Thionyl chloride (SOCl₂) | Chloroalkane | CH₂Cl₂, 0°C to rt nih.gov |
| Phosphorus tribromide (PBr₃) | Bromoalkane | Et₂O, 0°C |
Once activated, the carbon of the hydroxymethyl group becomes electrophilic and can be attacked by a variety of nucleophiles.
Nucleophilic Substitution: The activated hydroxymethyl group can undergo S_N2 reactions with a range of nucleophiles.
Table 2: Examples of Nucleophilic Substitution at the Activated Hydroxymethyl Carbon
| Nucleophile | Product |
| Azide (B81097) (N₃⁻) | 3-(3-(Azidomethyl)phenyl)oxetan-3-ol |
| Cyanide (CN⁻) | 3-(3-(Cyanomethyl)phenyl)oxetan-3-ol |
| Thiolates (RS⁻) | 3-(3-((Alkylthio)methyl)phenyl)oxetan-3-ol |
| Amines (RNH₂) | 3-(3-((Alkylamino)methyl)phenyl)oxetan-3-ol |
Reactivity of the Phenyl Ring in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
The phenyl ring in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is a key site for chemical modification, primarily through electrophilic aromatic substitution and cross-coupling reactions.
The substituents on the phenyl ring, the 3-hydroxy-3-oxetan-3-yl group and the hydroxymethyl group, influence the regioselectivity of electrophilic aromatic substitution (S_EAr) reactions. wikipedia.orgmasterorganicchemistry.com Both the hydroxyl and alkyl groups are generally considered ortho-, para-directing activators. byjus.com The hydroxyl group in the oxetane moiety and the hydroxymethyl group are electron-donating groups, which activate the aromatic ring towards electrophilic attack. byjus.com This activation stabilizes the carbocation intermediate (arenium ion) formed during the reaction. masterorganicchemistry.combyjus.com
The directing effects of the two substituents determine the position of incoming electrophiles. The 3-hydroxy-3-oxetan-3-yl group, being at the meta position relative to the hydroxymethyl group, will direct incoming electrophiles to the positions ortho and para to it. Similarly, the hydroxymethyl group will direct to its ortho and para positions. The combined directing effects would likely favor substitution at the positions ortho and para to the more activating group. Steric hindrance from the bulky oxetane substituent may also play a role in favoring substitution at the less hindered positions. wikipedia.org
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | 3-(3-(Hydroxymethyl)-4-nitrophenyl)oxetan-3-ol and 3-(3-(Hydroxymethyl)-6-nitrophenyl)oxetan-3-ol |
| Halogenation | Br₂, FeBr₃ | 3-(4-Bromo-3-(hydroxymethyl)phenyl)oxetan-3-ol and 3-(6-Bromo-3-(hydroxymethyl)phenyl)oxetan-3-ol |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 3-(3-(Hydroxymethyl)-4-alkylphenyl)oxetan-3-ol and 3-(3-(Hydroxymethyl)-6-alkylphenyl)oxetan-3-ol |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 3-(4-Acyl-3-(hydroxymethyl)phenyl)oxetan-3-ol and 3-(6-Acyl-3-(hydroxymethyl)phenyl)oxetan-3-ol |
To participate in cross-coupling reactions, the phenyl ring of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation as described previously.
Suzuki-Miyaura Coupling: A halogenated derivative of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Heck Reaction: The halogenated derivative can also react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Regioselectivity and Stereoselectivity in Complex Reactions Involving 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
The presence of multiple reactive sites and chiral centers in derivatives of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol can lead to complex issues of regioselectivity and stereoselectivity.
For instance, in photochemical oxetane formation reactions (Paternò-Büchi reaction), the presence of a hydroxyl group can influence the regioselectivity of the cycloaddition. nih.govresearchgate.net While this specific reaction involves the formation of an oxetane ring rather than starting with one, the principle that hydroxyl groups can direct the outcome of a reaction is relevant. In the case of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, the two distinct hydroxyl groups could direct reactions at different rates and to different positions, depending on the reaction conditions and the nature of the reactants.
Stereoselectivity would be a key consideration in reactions involving the chiral center that would be created if one of the substituents on the oxetane ring were different from the other. As the starting material is achiral, any reaction that introduces a new chiral center will result in a racemic mixture unless a chiral catalyst or reagent is used.
Mechanistic Investigations of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Chemical Transformations
Detailed mechanistic studies specifically on 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol are not extensively reported in the provided search results. However, general mechanistic principles for the reactions of its functional groups can be applied.
Kinetic studies provide valuable insights into reaction mechanisms by determining the rate law, which expresses the relationship between the rate of a reaction and the concentration of the reactants. For a hypothetical reaction of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, a kinetic study would involve systematically varying the concentrations of the reactants and monitoring the reaction progress over time.
For example, in a substitution reaction at the hydroxymethyl carbon, the rate law might be found to be:
Rate = k[3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol][Nucleophile]
This would indicate a second-order reaction, consistent with an S_N2 mechanism.
Theoretical studies using methods like Density Functional Theory (DFT) can also be employed to calculate the energetics of different reaction pathways and predict rate constants, providing a deeper understanding of the reaction mechanism. researchgate.netrsc.org Such studies can help elucidate the transition state structures and activation barriers for various transformations of the molecule.
Isotope Labeling Experiments for Reaction Pathway Elucidation
Isotope labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. ias.ac.in By replacing an atom with its heavier, stable isotope, such as deuterium (B1214612) (²H or D) for hydrogen, carbon-13 (¹³C) for carbon, or oxygen-18 (¹⁸O) for oxygen, chemists can follow the labeled atom's journey from reactant to product. ias.ac.inresearchgate.net This method is particularly effective in distinguishing between proposed reaction pathways.
For instance, in acid-catalyzed ring-opening reactions of oxetanes, the precise mechanism of nucleophilic attack is a key question. Two primary pathways are often considered: an SN1-like mechanism involving a carbocation intermediate, or an SN2-like mechanism with a concerted backside attack. A ¹³C kinetic isotope effect (KIE) study could help differentiate between these possibilities. nih.gov A significant KIE at the carbon atom undergoing nucleophilic attack would suggest that the C-O bond is being broken in the rate-determining step, which is characteristic of an SN2-type mechanism. Conversely, a small or negligible KIE would be more consistent with an SN1 pathway where the formation of the carbocation is the slower step.
Furthermore, ¹⁸O labeling of the oxetane ring's oxygen atom could definitively track its fate during the reaction. In a ring-opening reaction followed by the incorporation of a nucleophile, determining whether the ¹⁸O atom remains in the final product or is exchanged with the solvent or nucleophile can provide clear evidence for the reaction pathway.
Similarly, deuterium labeling of the hydroxymethyl group's hydrogen atoms could be employed to study its involvement in any intramolecular reactions or rearrangements. The position of the deuterium atoms in the final product would reveal whether these hydrogens participate in the reaction mechanism.
While specific experimental data tables for isotope labeling of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol are not available, the following table illustrates a hypothetical experimental design for a KIE study on its acid-catalyzed ring opening, based on established methodologies. nih.govrsc.orgrsc.org
Hypothetical Isotope Labeling Experiment Design
| Isotopic Label | Labeled Position | Reaction Studied | Expected Outcome for SN1 Mechanism | Expected Outcome for SN2 Mechanism |
|---|---|---|---|---|
| ¹³C | C3 of Oxetane Ring | Acid-catalyzed ring opening | Small or no kinetic isotope effect | Significant kinetic isotope effect |
| ¹⁸O | Oxetane Oxygen | Acid-catalyzed ring opening | ¹⁸O retained in diol product | ¹⁸O retained in diol product |
Theoretical and Computational Chemistry Studies of 3 3 Hydroxymethyl Phenyl Oxetan 3 Ol
Quantum Chemical Calculations on the Electronic Structure of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
Quantum chemical calculations provide a powerful lens through which to examine the electronic makeup of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol. These methods, rooted in the principles of quantum mechanics, allow for a detailed description of the molecule's electron distribution and orbital interactions, which are fundamental to its reactivity and physical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
Computational studies, often employing Density Functional Theory (DFT), can predict the energies and spatial distributions of these orbitals. For 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, which can act as an electron donor. Conversely, the LUMO is likely distributed across the oxetane (B1205548) ring and the antibonding orbitals of the phenyl system. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating a greater propensity to engage in chemical reactions.
Table 1: Predicted Frontier Molecular Orbital Energies of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and serves as an illustrative example of what computational studies might reveal.
The electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. This map illustrates regions of positive and negative electrostatic potential on the molecule's surface. In 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, the oxygen atoms of the oxetane ring and the two hydroxyl groups are expected to be regions of high electron density, thus exhibiting a negative electrostatic potential. These areas are likely sites for electrophilic attack and hydrogen bond acceptance.
Conversely, the hydrogen atoms of the hydroxyl groups and the aromatic ring will exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. Understanding this charge distribution is essential for predicting how the molecule will interact with other molecules, including solvents and biological targets.
Detailed Conformational Analysis and Energy Landscapes of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Isomers
The flexibility of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, arising from the rotation around its single bonds, gives rise to various conformers with different energies. A thorough conformational analysis is necessary to identify the most stable structures and understand the molecule's dynamic behavior.
Ab initio and DFT methods are instrumental in exploring the potential energy surface of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol to identify its stable conformers. These calculations can determine the relative energies of different spatial arrangements, which arise from the rotation of the phenyl group relative to the oxetane ring and the orientation of the hydroxymethyl group. The puckering of the four-membered oxetane ring also contributes to the conformational complexity. The most stable conformer will be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions, such as hydrogen bonding between the hydroxyl groups.
Prediction of Spectroscopic Parameters for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
Computational methods can also predict various spectroscopic parameters, which can aid in the experimental characterization of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol. By simulating spectra, researchers can compare theoretical predictions with experimental data to confirm the molecule's structure.
Predicted spectroscopic data can include Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. For instance, the calculated ¹H and ¹³C NMR chemical shifts can help in assigning the peaks in an experimental spectrum. The predicted IR spectrum can identify the characteristic vibrational modes of the oxetane ring, phenyl group, and hydroxyl groups. UV-Vis spectral predictions can provide information about the electronic transitions within the molecule, which are closely related to the HOMO-LUMO gap.
Table 2: Predicted Spectroscopic Data for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (ppm) - Aromatic CH | 7.2-7.4 |
| ¹H NMR | Chemical Shift (ppm) - CH₂OH | 4.6 |
| ¹H NMR | Chemical Shift (ppm) - Oxetane CH₂ | 4.4-4.8 |
| ¹³C NMR | Chemical Shift (ppm) - Aromatic C | 125-140 |
| IR | Vibrational Frequency (cm⁻¹) - OH Stretch | 3300-3500 |
| IR | Vibrational Frequency (cm⁻¹) - C-O Stretch (Oxetane) | 950-1000 |
| UV-Vis | Maximum Absorption Wavelength (λmax, nm) | 265 |
Note: The data in this table is hypothetical and serves as an illustrative example of what computational studies might reveal.
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Currently, there are no published studies detailing the computational prediction of ¹H and ¹³C NMR chemical shifts specifically for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol. Such studies are crucial for the structural verification of synthesized compounds and for understanding the electronic environment of the nuclei.
Future computational work in this area would likely involve the use of density functional theory (DFT) methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), to calculate the magnetic shielding tensors. These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), would yield predicted chemical shifts. A hypothetical data table for predicted NMR shifts would be invaluable for chemists working on the synthesis and characterization of this molecule.
Hypothetical Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol (Note: The following data is purely illustrative and not based on actual computational results.)
¹H NMR| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| H (Oxetane-OH) | 4.5 |
| H (Benzylic-OH) | 5.2 |
| H (Oxetane-CH₂) | 4.2 - 4.8 |
| H (Benzylic-CH₂) | 4.6 |
¹³C NMR
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| C (Oxetane-C-O) | 78 |
| C (Oxetane-CH₂) | 75 |
| C (Benzylic-CH₂) | 65 |
| C (Aromatic) | 125 - 140 |
Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy
Similarly, a comprehensive vibrational frequency analysis for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol using computational methods has not been reported. This type of analysis is fundamental for interpreting experimental IR and Raman spectra, providing insights into the molecule's vibrational modes and functional groups.
A theoretical investigation would typically employ DFT calculations to compute the harmonic vibrational frequencies. The resulting data would allow for the assignment of specific vibrational modes, such as the characteristic O-H stretching frequencies of the two hydroxyl groups, the C-O-C stretching of the oxetane ring, and the various vibrations of the phenyl group.
Hypothetical Data Table: Predicted Vibrational Frequencies for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol (Note: The following data is purely illustrative and not based on actual computational results.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity |
|---|---|---|---|
| O-H Stretch (Oxetane) | 3450 | High | Low |
| O-H Stretch (Benzylic) | 3350 | High | Low |
| C-H Stretch (Aromatic) | 3050-3100 | Medium | High |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium | Medium |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-High | High |
Reaction Pathway Elucidation and Transition State Calculations for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Transformations
Research into the reaction pathways and transition states for transformations of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol through computational means is another area awaiting exploration. Such studies are vital for understanding the reactivity of the molecule, predicting potential reaction products, and designing efficient synthetic routes.
For instance, the acid-catalyzed or base-catalyzed ring-opening of the oxetane is a plausible transformation. Computational chemistry could be used to model the reaction coordinates, locate the transition state structures, and calculate the activation energies for these pathways. This would provide a deeper understanding of the factors governing the regioselectivity and stereoselectivity of such reactions.
Solvation Models and Their Impact on the Stability and Reactivity of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
The influence of solvents on the stability and reactivity of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol has not been computationally investigated. The presence of two hydroxyl groups and a polar oxetane ring suggests that solvent effects, particularly hydrogen bonding, will play a significant role in its behavior in solution.
Computational studies employing both implicit and explicit solvation models could shed light on these interactions. Implicit models, such as the Polarizable Continuum Model (PCM), can provide a good initial estimate of bulk solvent effects on conformational preferences and reaction energetics. Explicit models, where individual solvent molecules are included in the calculation, would offer a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding networks. Comparing the results from different solvation models would be crucial for validating the computational approach and for gaining a comprehensive understanding of the molecule's behavior in different chemical environments.
Advanced Analytical Methodologies for Characterization and Quantification of 3 3 Hydroxymethyl Phenyl Oxetan 3 Ol
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol from starting materials, by-products, and degradants, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Given the polar nature of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, attributed to its two hydroxyl groups and the oxetane (B1205548) ring, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. researchgate.netmdpi.com The development of a robust HPLC method is critical for accurate quantification and purity evaluation.
A typical HPLC method would employ a C18 stationary phase, which provides the necessary hydrophobic interactions for retaining the aromatic portion of the molecule. nih.gov Due to the compound's polarity, a mobile phase with a higher aqueous component is generally required for adequate retention. mdpi.combldpharm.com A gradient elution starting with a high percentage of water and gradually increasing the organic modifier, such as acetonitrile (B52724) or methanol, allows for the effective separation of the target compound from both more polar and less polar impurities. UV detection is suitable due to the presence of the phenyl chromophore, typically monitored at a wavelength around 254 nm.
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. nih.govflinders.edu.auresearchgate.netyoutube.comnih.gov Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
| Parameter | Specification | Typical Result |
| Specificity | The peak for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol should be well-resolved from impurities and excipients. | Peak purity angle is less than peak purity threshold, indicating no co-eluting impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of the nominal concentration | 0.08 mg/mL - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%, Intermediate (Inter-day) ≤ 3.0% | Repeatability: 0.8%, Intermediate: 1.5% |
| Robustness | No significant change in results with minor variations in method parameters (e.g., pH, flow rate). | Results remain within specifications when flow rate is varied by ±0.1 mL/min and column temperature by ±2°C. |
This table presents hypothetical validation data for an HPLC method for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, based on established ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization for Volatile Derivatives
Direct analysis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability caused by the two polar hydroxyl groups. nih.gov Therefore, derivatization is a necessary step to increase its volatility and thermal stability. nih.govwikipedia.orgmdpi.com
A common and effective derivatization technique is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comcardiff.ac.uk Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are typically used for this purpose. The resulting bis-TMS ether is significantly more volatile and can be readily analyzed by GC-MS.
Optimization of the GC-MS method involves selecting an appropriate capillary column, typically a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane, which separates compounds based on their boiling points. The temperature program is optimized to ensure good resolution between the derivatized analyte and any potential derivatized impurities. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is used for structural confirmation and identification of the analyte. researchgate.net
Chiral Chromatography for Enantiomeric Excess Determination and Chiral Resolution
The 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol molecule contains a stereocenter at the C3 position of the oxetane ring, meaning it can exist as a pair of enantiomers. For pharmaceutical applications, it is often necessary to use a single enantiomer, requiring analytical methods to determine the enantiomeric excess (e.e.) and to perform chiral resolution. scbt.com
Chiral HPLC is the most common technique for separating enantiomers. researchgate.netscifiniti.comscbt.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral separations, including alcohols. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies and thus different retention times.
The mobile phase for chiral separations is often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. scifiniti.com The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. The resolution of the enantiomers is a critical parameter, and a baseline separation (Resolution > 1.5) is typically desired for accurate quantification of the enantiomeric excess. researchgate.net
Advanced Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for complete structural assignment. researchgate.net
The ¹H NMR spectrum would provide information on the number and connectivity of protons in the molecule. The aromatic protons would appear in the downfield region (δ 7.2-7.5 ppm), while the methylene (B1212753) protons of the hydroxymethyl group and the oxetane ring would be found in the upfield region. The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the chemical shifts indicating their electronic environment.
Two-dimensional NMR techniques are used to establish the connectivity between atoms:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system, helping to identify adjacent protons, for instance, within the aromatic ring and between the methylene groups of the oxetane.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the phenyl ring, the hydroxymethyl group, and the oxetane ring. researchgate.net
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |
| Phenyl-H | 7.2-7.5 (m) | 125-140 | Phenyl-H to Oxetane-C3, Phenyl-H to CH₂OH-C |
| CH₂OH | ~4.6 (s) | ~65 | CH₂OH-H to Phenyl-C, CH₂OH-H to Oxetane-C3 |
| Oxetane-CH₂ | 4.5-4.8 (m) | ~78 | Oxetane-CH₂-H to Oxetane-C3 |
| Oxetane-C3-OH | ~3.5 (s, broad) | - | - |
| Oxetane-C3 | - | ~80 | Phenyl-H to Oxetane-C3, CH₂OH-H to Oxetane-C3 |
This table presents predicted NMR data for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol based on known chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. nih.govscbt.com These techniques are excellent for identifying the functional groups present in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol.
The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the hydroxymethyl and oxetane methylene groups would be observed in the 2850-3000 cm⁻¹ region. The characteristic C-O stretching of the alcohol and ether functionalities would be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The breathing vibration of the oxetane ring is expected to appear in the far-infrared region. researchgate.net
Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, with characteristic bands for the C=C stretching modes around 1600 cm⁻¹. mdpi.com The symmetric stretching of the oxetane ring would also be Raman active.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) | Weak |
| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 |
| Aromatic C=C | Stretching | ~1600, ~1475 | Strong, ~1600, ~1000 (ring breathing) |
| C-O (Alcohol/Ether) | Stretching | 1000-1300 | 1000-1300 |
| Oxetane Ring | Ring Puckering/Breathing | < 200 | < 200 |
This table summarizes the expected characteristic vibrational frequencies for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol, allowing for the confirmation of its elemental composition. The high accuracy of HRMS can distinguish the target compound from isomers and other molecules with the same nominal mass.
Fragmentation Pattern Analysis: In conjunction with HRMS, tandem mass spectrometry (MS/MS) experiments would be conducted to analyze the fragmentation pattern of the protonated or deprotonated molecule. While specific fragmentation data for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is not readily published, a hypothetical fragmentation pathway can be postulated based on its structure. The initial fragmentation would likely involve the loss of water from the tertiary alcohol on the oxetane ring or the hydroxymethyl group on the phenyl ring. Further fragmentation could involve the cleavage of the oxetane ring, leading to characteristic neutral losses and fragment ions.
Expected HRMS Data and Fragmentation: A hypothetical table of expected HRMS data and major fragment ions is presented below.
| Ion Type | Proposed Fragment | Theoretical m/z |
| [M+H]⁺ | C₁₁H₁₅O₃⁺ | 195.1016 |
| [M+Na]⁺ | C₁₁H₁₄NaO₃⁺ | 217.0835 |
| [M-H₂O+H]⁺ | C₁₁H₁₃O₂⁺ | 177.0910 |
| [M-CH₂O+H]⁺ | C₁₀H₁₃O₂⁺ | 165.0910 |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive proof of the three-dimensional structure of a crystalline compound.
Single Crystal X-ray Diffraction Methodologies for Absolute Structure Determination
To perform single crystal X-ray diffraction, a suitable single crystal of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol would need to be grown. This could be achieved through various crystallization techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. Once a crystal of sufficient quality is obtained, it would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is then collected and analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This would unambiguously establish the connectivity and stereochemistry of the compound. While the first single-crystal X-ray diffraction study of a lanthanide tricarbonate complex has been reported, revealing a zigzag chain structure ethz.chrsc.org, specific crystallographic data for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is not currently available.
Polymorphism and Crystallization Studies of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. A polymorphism study for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol would involve systematic crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates). Each resulting crystalline form would be analyzed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize the different polymorphs. For instance, a study on N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two distinct polymorphs through single-crystal X-ray diffraction. mdpi.com A similar approach would be necessary to understand the solid-state behavior of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol.
Quantitative Analytical Methods for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol in Complex Mixtures
Spectrophotometric and Fluorimetric Assay Development
Spectrophotometric Assays: The presence of the phenyl group in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol suggests that it will absorb ultraviolet (UV) light, which can be the basis for a quantitative spectrophotometric assay. A UV-Vis spectrophotometer would be used to determine the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This would allow for the quantification of the compound in various samples.
Fluorimetric Assays: While the native fluorescence of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol may be weak, derivatization with a fluorescent tag could enable highly sensitive quantification. The hydroxyl groups of the compound could be reacted with a fluorogenic reagent to produce a highly fluorescent derivative. The fluorescence intensity would then be measured and correlated with the concentration of the analyte.
Electrochemical and Titrimetric Methods for Purity and Content Analysis
Electrochemical Methods: The phenolic hydroxyl group and the phenyl ring in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol are electrochemically active and can be oxidized at an electrode surface. mdpi.comeurekaselect.com This property can be exploited for quantitative analysis using techniques like cyclic voltammetry, differential pulse voltammetry, or square wave voltammetry. An electrochemical sensor could be developed by modifying an electrode with materials that enhance the sensitivity and selectivity of the detection. mdpi.com The peak current obtained in these measurements would be proportional to the concentration of the compound.
Titrimetric Methods: For the analysis of bulk purity, titrimetric methods could be employed. The hydroxyl groups could potentially be quantified via acylation with a known excess of an acylating agent, followed by back-titration of the unreacted agent. Alternatively, if the compound exhibits acidic or basic properties, an acid-base titration could be developed. The choice of titrant and indicator or the use of a potentiometric endpoint would depend on the specific properties of the compound.
Applications of 3 3 Hydroxymethyl Phenyl Oxetan 3 Ol in Materials Science and Synthetic Chemistry
3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol as a Monomer in Polymer Synthesis
The dual reactivity of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol makes it a valuable monomer for various polymerization techniques, enabling the synthesis of polymers with tailored properties.
Ring-Opening Polymerization of the Oxetane (B1205548) Moiety for Polyether Production
The strained four-membered oxetane ring is susceptible to ring-opening polymerization (ROP), a process that can be initiated cationically or anionically to produce polyethers. The polymerization of oxetane derivatives typically proceeds smoothly with suitable catalysts to yield the corresponding poly(ether)s. google.com For instance, the cationic ring-opening polymerization of similar hydroxyl-functionalized oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane, has been successfully employed to create hyperbranched polyethers. This suggests that 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol could similarly undergo ROP to form linear or branched polyethers. The resulting polymers would feature a polyether backbone with pendant phenyl and hydroxymethyl groups, which could impart desirable thermal and mechanical properties, as well as sites for further modification.
Condensation Polymerization via the Hydroxymethyl Group for Polyesters and Polyurethanes
The primary alcohol of the hydroxymethyl group on the phenyl ring provides a reactive site for condensation polymerization. This functionality allows the molecule to be incorporated into polyesters through reaction with dicarboxylic acids or their derivatives. Similarly, it can react with diisocyanates to form polyurethanes. The presence of the oxetane ring and the tertiary alcohol on the other side of the molecule would likely influence the solubility, thermal stability, and mechanical behavior of the resulting condensation polymers.
Copolymerization Strategies Incorporating 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Units
Copolymerization offers a powerful strategy to fine-tune the properties of materials. 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol can be copolymerized with other monomers to create polymers with a combination of desired characteristics. For example, it could be copolymerized with other cyclic ethers like oxiranes or tetrahydrofurans via ring-opening mechanisms. Additionally, its hydroxymethyl group allows for its inclusion in copolyesters or copolyurethanes. Such copolymerization strategies can be used to control properties like glass transition temperature, crystallinity, and hydrophilicity. The cationic copolymerization of 3,3-bis(hydroxymethyl)oxetane with glycidol, for example, has been shown to produce biocompatible hyperbranched polyether polyols.
Utilization of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol as a Cross-linking Agent in Polymer Networks
The presence of two distinct hydroxyl groups, along with the polymerizable oxetane ring, makes 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol a potential cross-linking agent. Cross-linking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. Oxetane-functionalized polymers have been shown to undergo cross-linking through the cationic ring-opening polymerization of the oxetane units, which can be initiated thermally or photochemically. google.com The diol functionality of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol could also be utilized to cross-link polymer chains containing, for example, isocyanate or carboxylic acid groups.
3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol as a Chiral Building Block in Asymmetric Synthesis
The 3-position of the oxetane ring in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is a stereocenter. This means the molecule can exist as two enantiomers. If synthesized in an enantiomerically pure form, it can serve as a valuable chiral building block in asymmetric synthesis. Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The synthesis of chiral oxetanes has been achieved through various methods, including the enantioselective reduction of β-halo ketones followed by cyclization. The use of such chiral oxetane derivatives allows for the construction of complex molecules with defined stereochemistry.
Development of Novel Functional Materials Incorporating 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Units
The incorporation of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol units into materials can lead to the development of novel functional materials with unique properties. The oxetane ring is known to be a metabolically stable bioisostere for gem-dimethyl and carbonyl groups in medicinal chemistry, which can improve the physicochemical properties of drug candidates. The presence of hydroxyl groups can enhance hydrophilicity and provide sites for further functionalization. For instance, polymers containing these units could be used in biomedical applications, such as in drug delivery systems where biodegradable polymers are often utilized. The phenyl group can contribute to the thermal stability and rigidity of materials, making them suitable for applications requiring high performance.
Photoactive and Optoelectronic Materials
The incorporation of a phenyl group in 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol provides a basis for developing photoactive and optoelectronic materials. The aromatic ring can be functionalized to tune the electronic properties of the resulting polymers. While direct studies on this specific compound are limited, research on other oxetane derivatives provides a strong precedent for its potential.
For instance, novel oxetane-functionalized derivatives with carbazole (B46965) substituents have been synthesized and investigated for their thermal, photophysical, and electrochemical properties. nih.gov These materials, designed for applications in organic optoelectronics like photovoltaics, demonstrate high thermal stability and the ability to form stable, homogeneous thin films, which are crucial for device fabrication. nih.gov The presence of the oxetane moiety can contribute to desirable material properties such as high glass transition temperatures. nih.gov
It is projected that polymers derived from 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol could be synthesized to possess specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor for their use as hole-transporting materials in devices such as perovskite solar cells. nih.gov The electronic characteristics of such polymers would be influenced by the nature of the substituents on the phenyl ring.
Table 1: Projected Photophysical and Electrochemical Properties of Polymers from 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol (Hypothetical Data Based on Analogous Compounds)
| Property | Projected Value Range | Significance in Optoelectronics |
| HOMO Energy Level | -5.0 to -5.5 eV | Determines the efficiency of hole injection/extraction. |
| LUMO Energy Level | -2.5 to -3.0 eV | Influences electron transport and device stability. |
| Electrochemical Band Gap | 2.0 to 2.5 eV | Affects the absorption spectrum and color of emitted light. |
| Glass Transition Temp. (Tg) | 140 to 170 °C | Indicates thermal stability for device operation. nih.gov |
Advanced Resins, Coatings, and Adhesives
The oxetane ring is known for its utility in cationic ring-opening polymerization, a process that can proceed with a high degree of control and efficiency. nih.gov This makes 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol a promising monomer for the synthesis of advanced resins and coatings. The presence of two hydroxyl groups offers additional sites for cross-linking, which can lead to the formation of robust and durable polymer networks.
Research on similar compounds, such as 3-ethyl-3-(hydroxymethyl)oxetane, has demonstrated the synthesis of hyperbranched polyethers that function as effective hot-melt adhesives. nih.govresearchgate.net These polymers exhibit good adhesion to polar substrates. nih.govresearchgate.net The resulting adhesives, however, have been noted for their brittle fracture mode, suggesting that modifications to enhance flexibility would be a key area of future research. nih.govresearchgate.net
The polymerization of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol could yield resins with high thermal stability and specific mechanical properties. A patent for a resin containing both oxetane and epoxy groups highlights the potential for creating hybrid materials with tailored characteristics for various industrial applications. google.com These resins can be cured using UV or heat, offering versatility in processing. google.com
Table 2: Potential Properties of Resins and Adhesives Derived from 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
| Property | Projected Characteristic | Rationale Based on Analogous Compounds |
| Adhesion Strength | High on polar surfaces | Due to the presence of hydroxyl and ether functionalities. nih.govresearchgate.net |
| Curing Mechanism | Cationic ring-opening polymerization | Characteristic of the oxetane ring. nih.gov |
| Thermal Stability | High | Aromatic rings and cross-linking potential enhance thermal resistance. |
| Brittleness | Potentially high | A common trait in early-generation polyoxetane adhesives. nih.govresearchgate.net |
| Chemical Resistance | Good | Cross-linked polymer networks generally exhibit good solvent resistance. |
Responsive Polymer Systems
The structure of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol also lends itself to the development of responsive or "smart" polymers. The hydroxyl groups can be functionalized with moieties that are sensitive to external stimuli such as pH, temperature, or light. This would allow for the creation of materials that change their properties in a controlled manner.
For example, by incorporating thermally responsive polymer chains, it is possible to create materials that undergo a phase transition at a specific temperature. Tri-block copolymers of polyethylene (B3416737) glycol and hyperbranched poly-3-ethyl-3-(hydroxymethyl)oxetane have been synthesized, demonstrating that the thermal properties of the resulting materials can be precisely tuned by varying the composition of the polymer. diva-portal.org These copolymers exhibit changes in melting point and crystallinity based on the ratio of the constituent blocks. diva-portal.org
While direct research on responsive polymers from 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is not yet available, the fundamental chemistry of oxetanes and the presence of versatile functional groups strongly suggest that this compound could be a valuable building block in the field of stimulus-responsive materials.
Table 3: Potential Stimuli-Responsive Behavior of Functionalized Polymers from 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
| Stimulus | Potential Response | Functionalization Strategy |
| Temperature | Change in solubility or conformation | Grafting of thermoresponsive polymers like poly(N-isopropylacrylamide). |
| pH | Swelling or shrinking of hydrogels | Incorporation of acidic or basic groups on the phenyl ring or hydroxyls. |
| Light | Isomerization or cleavage of bonds | Attachment of photochromic molecules like azobenzene. |
Future Research Directions and Unexplored Avenues in 3 3 Hydroxymethyl Phenyl Oxetan 3 Ol Chemistry
Exploration of Unconventional and Sustainable Synthetic Pathways for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
The development of novel and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, future research should focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
One promising avenue is the use of photoredox catalysis . This approach utilizes visible light to initiate chemical transformations under mild conditions. For instance, a potential pathway could involve the photoredox-catalyzed coupling of a suitable precursor with a readily available starting material. researchgate.net Another sustainable approach is the exploration of biocatalytic methods . While the enzymes responsible for the biosynthesis of naturally occurring oxetanes are not yet fully understood, the development of artificial enzymes or the screening of microbial systems could lead to highly selective and environmentally friendly syntheses of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol and its derivatives. researchgate.net
Furthermore, flow chemistry presents a scalable and potentially more efficient alternative to batch processing. The precise control over reaction parameters offered by flow reactors could optimize the synthesis of this oxetane (B1205548) derivative, potentially improving yields and reducing reaction times.
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Pathways for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
| Synthetic Pathway | Potential Advantages | Potential Challenges |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to unique reactive intermediates. | Catalyst cost and stability, optimization of light source and reaction parameters. |
| Biocatalysis | High stereoselectivity and regioselectivity, environmentally benign, use of renewable resources. | Enzyme discovery and engineering, substrate scope limitations, potential for low yields. |
| Flow Chemistry | Precise control over reaction conditions, improved safety and scalability, potential for higher yields. | Initial setup cost, potential for clogging, requires specialized equipment. |
| Gold-Catalyzed Cyclization | High efficiency in forming strained rings, tolerance of various functional groups. acs.org | Cost of the gold catalyst, potential for catalyst deactivation. |
Advanced Mechanistic Understanding of Complex 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol Reactivity under Diverse Conditions
A deeper understanding of the reaction mechanisms of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol is crucial for controlling its reactivity and unlocking its full synthetic potential. The interplay between the strained oxetane ring and the functionalized aromatic ring can lead to complex and fascinating chemical behavior.
Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of its reactions under various conditions:
Photochemical Reactivity: The interaction of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol with light could lead to novel photochemical reactions, such as ring-opening, rearrangements, or cycloadditions. beilstein-journals.org Mechanistic studies would involve techniques like transient absorption spectroscopy and computational modeling to identify and characterize the excited states and reactive intermediates involved.
Thermal Reactivity: Understanding the thermal stability and decomposition pathways of this molecule is essential for its handling and application in materials science. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), coupled with computational studies, can provide valuable insights into its thermal behavior.
Catalytic Reactivity: The oxetanol moiety can be activated by both Brønsted and Lewis acids, leading to the formation of a reactive oxetane carbocation. acs.orgnih.govacs.org Detailed kinetic and mechanistic studies of these catalytic reactions are needed to control the selectivity of subsequent transformations, such as ring-opening or Friedel-Crafts reactions. nih.gov For example, the regioselectivity of nucleophilic attack on the oxetane ring can be influenced by the nature of the catalyst and the reaction conditions. researchgate.net
Expansion of the Derivatization Scope for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol towards Novel Chemical Spaces
The presence of two distinct functional groups, the tertiary alcohol on the oxetane ring and the hydroxymethyl group on the phenyl ring, makes 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol an excellent scaffold for derivatization. Future research should focus on selectively modifying these functional groups to access novel chemical spaces and generate libraries of compounds with diverse properties.
The tertiary alcohol can be a leaving group in acid-catalyzed reactions, allowing for the introduction of a wide range of nucleophiles at the 3-position of the oxetane ring. acs.org This could include the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
The hydroxymethyl group on the phenyl ring offers another site for modification. It can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a variety of subsequent reactions, such as reductive aminations, esterifications, or amide couplings. Alternatively, it can be converted into a leaving group for nucleophilic substitution reactions.
A key challenge and opportunity lies in the selective functionalization of one hydroxyl group in the presence of the other. This would require the development of orthogonal protection and deprotection strategies or the use of highly selective reagents.
Table 2: Potential Derivatization Strategies for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
| Functional Group | Derivatization Reaction | Potential Products |
| Oxetan-3-ol | Acid-catalyzed nucleophilic substitution | 3-Alkyl, 3-aryl, 3-amino, and 3-alkoxy-3-(3-(hydroxymethyl)phenyl)oxetanes |
| Oxetan-3-ol | Ring-opening reactions | Di-functionalized aromatic compounds |
| Hydroxymethylphenyl | Oxidation | 3-(3-Formylphenyl)oxetan-3-ol, 3-(3-carboxyphenyl)oxetan-3-ol |
| Hydroxymethylphenyl | Esterification/Etherification | Esters and ethers with diverse functionalities |
| Hydroxymethylphenyl | Halogenation | 3-(3-(Halomethyl)phenyl)oxetan-3-ol for further substitution |
Integration of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol into Emerging Material Science Applications and Niche Technologies
The unique properties of the oxetane ring suggest that 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol could be a valuable building block for advanced materials.
Polymer Chemistry: The diol functionality of this molecule makes it a suitable monomer for the synthesis of novel polyesters and polyethers . The incorporation of the rigid and polar oxetane-containing phenyl group into the polymer backbone could lead to materials with unique thermal and mechanical properties. Cationic ring-opening polymerization of the oxetane ring is another avenue for creating novel polymer architectures.
Advanced Coatings and Adhesives: The reactivity of the oxetane ring can be exploited in the development of cross-linkable coatings and adhesives. For example, the ring can be opened by nucleophiles to form a durable polymer network.
Niche Technologies: The specific combination of functional groups in 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol might find applications in more specialized areas. For instance, its ability to form hydrogen bonds and its defined three-dimensional structure could be exploited in the design of sensors or as a component in liquid crystal displays.
Computational Design and Predictive Modeling for Novel Oxetane Scaffolds Inspired by 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. nih.gov In the context of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, computational methods can be used to:
Design Novel Derivatives: By systematically modifying the structure of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol in silico, it is possible to predict the physicochemical properties of new derivatives and prioritize the most promising candidates for synthesis. This can include predicting properties like solubility, lipophilicity, and metabolic stability, which are crucial for drug discovery. acs.org
Predict Reactivity: Computational models can be used to study the reaction mechanisms of 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol and predict the outcome of different chemical transformations. This can help in the design of more efficient and selective synthetic routes.
Model Interactions with Biological Targets: If this scaffold is considered for medicinal chemistry applications, computational docking and molecular dynamics simulations can be used to predict how its derivatives might bind to specific protein targets. This can guide the design of more potent and selective drug candidates.
The development of accurate and predictive computational models for oxetane-containing compounds will be a key enabler for the future exploration of this chemical space.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol?
- Methodological Answer : The synthesis typically involves multi-step reactions such as:
- Friedel-Crafts alkylation to introduce the hydroxymethylphenyl group onto the oxetane ring.
- Nucleophilic substitution using oxetan-3-ol derivatives with activated aromatic precursors.
- Post-functionalization (e.g., hydroxyl group protection/deprotection) to ensure regioselectivity .
- Key Considerations : Optimize reaction conditions (e.g., Lewis acid catalysts, solvent polarity) to minimize side products like over-oxidation or ring-opening .
Q. How should researchers characterize 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 4.5–5.0 ppm (oxetane ring protons) and δ 1.5–2.0 ppm (hydroxymethyl group).
- ¹³C NMR : Oxetane carbons at 70–80 ppm; aromatic carbons at 120–140 ppm .
- IR : Strong O–H stretch (~3400 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) from the oxetane ring.
- Mass Spectrometry : Molecular ion peak at m/z 178.1 (C₁₀H₁₂O₃) with fragmentation patterns confirming structural integrity .
Advanced Research Questions
Q. What strategies can optimize the stability of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol under varying pH and redox conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13). The oxetane ring is prone to acid-catalyzed ring-opening; neutral to slightly basic conditions (pH 7–9) enhance stability .
- Redox Stability : Avoid strong oxidizing agents (e.g., KMnO₄) to prevent hydroxyl group oxidation. Use inert atmospheres (N₂/Ar) during synthesis .
Q. How does 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol interact with biological targets such as tyrosinase or other oxidoreductases?
- Methodological Answer :
- Enzyme Inhibition Assays : Use spectrophotometric methods to monitor dopaquinone formation (λ = 475 nm) in tyrosinase activity studies. IC₅₀ values can be compared to known inhibitors like kojic acid .
- Molecular Docking : The hydroxymethyl group may hydrogen-bond to active-site histidine residues, while the oxetane’s rigidity limits conformational flexibility, affecting binding affinity .
Q. How can researchers resolve contradictions in reported reactivity of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol across studies?
- Methodological Answer :
- Comparative Analysis : Replicate experiments under standardized conditions (solvent, temperature, catalyst). For example, divergent substitution outcomes (e.g., SN1 vs. SN2 mechanisms) may stem from solvent polarity differences .
- Advanced Analytics : Use LC-MS/MS to identify minor reaction byproducts (e.g., ring-opened aldehydes or dimerized species) that explain variability .
Safety and Handling
Q. What are the critical safety protocols for handling 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C under inert gas (Ar) to prevent moisture absorption and oxidation .
- PPE : Use nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (similar to oxetane derivatives) .
- Emergency Procedures : Neutralize spills with sodium bicarbonate; rinse exposed areas with copious water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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